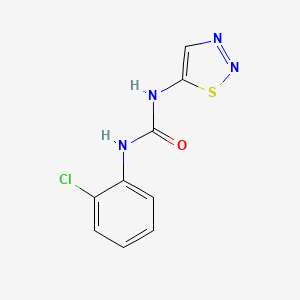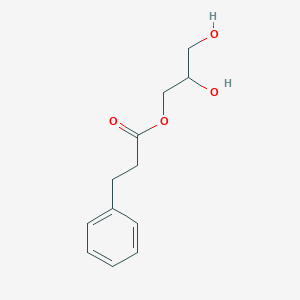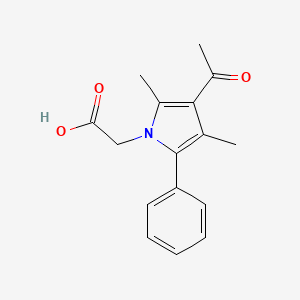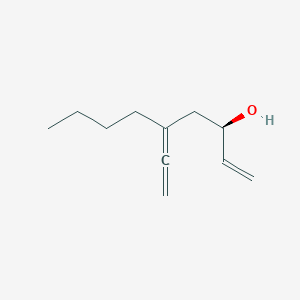
(3R)-5-Ethenylidenenon-1-EN-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-5-Ethenylidenenon-1-EN-3-OL is a unique organic compound characterized by its specific stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes an ethenylidene group and a hydroxyl group, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Ethenylidenenon-1-EN-3-OL can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor compound, followed by the introduction of the ethenylidene group. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3R)-5-Ethenylidenenon-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethenylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically results in the formation of ketones or aldehydes, while reduction can yield various alcohols or alkanes.
科学的研究の応用
(3R)-5-Ethenylidenenon-1-EN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which (3R)-5-Ethenylidenenon-1-EN-3-OL exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethenylidene group can participate in various chemical reactions, altering the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
(3S)-5-Ethenylidenenon-1-EN-3-OL: This enantiomer has the same molecular formula but different stereochemistry, leading to different biological activities.
(3R)-5-Methylnonen-1-EN-3-OL: Similar structure but with a methyl group instead of an ethenylidene group, resulting in different reactivity and applications.
(3R)-5-Ethenylidenenon-1-EN-2-OL: Similar structure but with the hydroxyl group at a different position, affecting its chemical properties.
Uniqueness
(3R)-5-Ethenylidenenon-1-EN-3-OL is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its usefulness in different fields of research make it a valuable compound in both academic and industrial settings.
特性
CAS番号 |
821782-91-6 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-4-7-8-10(5-2)9-11(12)6-3/h6,11-12H,2-4,7-9H2,1H3/t11-/m0/s1 |
InChIキー |
IAFUJNSOPDRRFP-NSHDSACASA-N |
異性体SMILES |
CCCCC(=C=C)C[C@H](C=C)O |
正規SMILES |
CCCCC(=C=C)CC(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


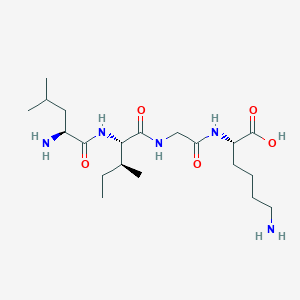

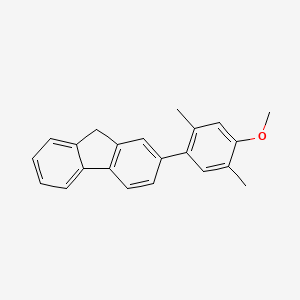
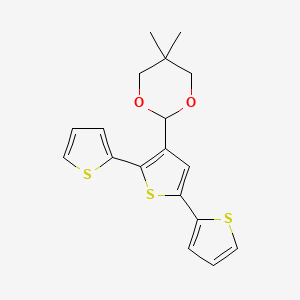
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
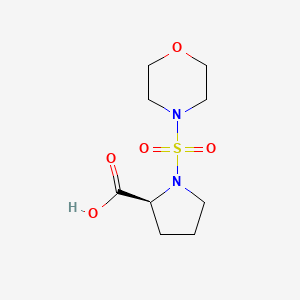
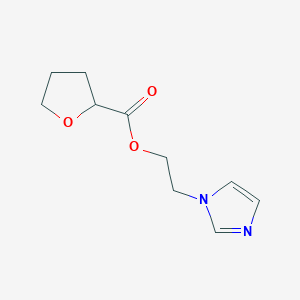
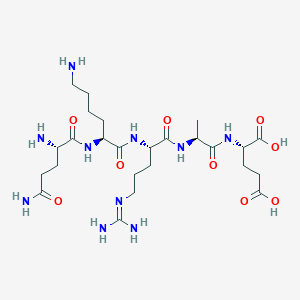
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
